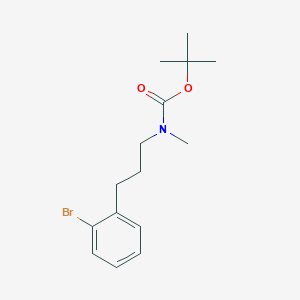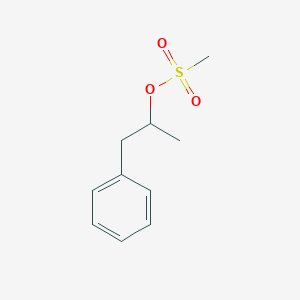![molecular formula C10H17N2O14P3 B12073149 2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of deoxyuridine triphosphate, where the triphosphate group is linked to the deoxyuridine moiety through a methylene bridge. It is commonly used in polymerase chain reactions (PCR) and other DNA synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves the chemical modification of deoxyuridine triphosphate. The process typically includes the following steps:
Starting Material: Deoxyuridine triphosphate is used as the starting material.
Methylene Bridge Formation: A methylene group is introduced to link the triphosphate group to the deoxyuridine moiety. This step involves the use of specific reagents and catalysts under controlled conditions.
Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high purity level (≥99%).
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine triphosphate are chemically modified to introduce the methylene bridge.
Quality Control: Rigorous quality control measures, including HPLC and other analytical techniques, are employed to ensure the purity and consistency of the final product.
Packaging: The compound is then formulated into a 10 mM aqueous solution and packaged under sterile conditions to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methylene group or other functional groups are replaced by different chemical entities.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions, leading to the formation of deoxyuridine monophosphate and other by-products.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products
The major products formed from reactions involving 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt include deoxyuridine monophosphate and other nucleotide analogs, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in PCR and other DNA amplification techniques to study gene expression, genetic mutations, and other molecular biology processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves its incorporation into DNA during DNA synthesis The compound acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand
Comparación Con Compuestos Similares
Similar Compounds
Deoxyuridine Triphosphate (dUTP): A nucleotide analog used in similar applications but lacks the methylene bridge modification.
Deoxyadenosine Triphosphate (dATP): Another nucleotide analog used in DNA synthesis but with a different base (adenine) and no methylene bridge.
Deoxycytidine Triphosphate (dCTP): Similar to dUTP but with a cytosine base instead of uracil.
Uniqueness
The uniqueness of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt lies in its methylene bridge modification, which can influence the stability and properties of the DNA into which it is incorporated. This modification can be exploited in various research and therapeutic applications to achieve specific outcomes that are not possible with other nucleotide analogs.
Propiedades
Fórmula molecular |
C10H17N2O14P3 |
|---|---|
Peso molecular |
482.17 g/mol |
Nombre IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23) |
Clave InChI |
UJLGWNDCUWVLAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)


